Bicyclo(3.2.2)non-2-ene

Photoelectron Spectroscopy Redox Chemistry Through-Bond Interaction

Bicyclo(3.2.2)non-2-ene (CAS 40319-81-1) is a C9H14 bridged bicyclic olefin featuring an unsaturated double bond at the 2-position of a [3.2.2] nonane framework. It belongs to the broader class of bicycloalkenes that serve as conformational probes, synthetic building blocks for natural product core construction, and monomers for specialty polymers.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 40319-81-1
Cat. No. B14659973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(3.2.2)non-2-ene
CAS40319-81-1
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESC1CC2CCC1CC=C2
InChIInChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2
InChIKeyBCCQOAANWUKEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo(3.2.2)non-2-ene (CAS 40319-81-1): Core Properties and Sourcing Baseline


Bicyclo(3.2.2)non-2-ene (CAS 40319-81-1) is a C9H14 bridged bicyclic olefin featuring an unsaturated double bond at the 2-position of a [3.2.2] nonane framework [1]. It belongs to the broader class of bicycloalkenes that serve as conformational probes, synthetic building blocks for natural product core construction, and monomers for specialty polymers [2]. Key physicochemical identifiers include a molecular weight of 122.21 g/mol, boiling point of 164.4 °C at 760 mmHg, density of 0.912 g/cm³, flash point of 37.8 °C, and a computed XLogP of 3.4 . Its gas-phase ionization energy has been experimentally determined as 8.84 eV (vertical value, photoelectron spectroscopy), and its computed dipole moment is 0.2479 Debye (B3LYP/6-31G*) [3][4].

Why Bicyclo(3.2.2)non-2-ene Cannot Be Replaced by Other Bicyclic Olefins in Critical Applications


The bicyclo[3.2.2]non-2-ene scaffold occupies a distinct physicochemical and stereoelectronic niche that precludes simple interchange with smaller ([2.2.2]octane-based), isomeric ([3.3.1]nonane or [3.2.2]non-6-ene), or monocyclic analogs. The three-carbon propano bridge imparts unique conformational mobility—rapid interconversion between equivalent conformations—that is absent in the rigid bicyclo[2.2.2]octane framework [1]. The double bond at the 2-position (as opposed to the 6-position in the [3.2.2]non-6-ene isomer) yields a measurably higher boiling point (164.4 °C vs. ~150 °C) and distinct solvolytic behavior, including the formation of a classical 2-bicyclo[3.2.2]nonyl cation that contrasts with the anchimerically assisted ionization pathways observed in smaller bicyclic systems . In polymer applications, the lower symmetry of the [3.2.2]nonane ring systematically depresses melting points relative to [2.2.2]octane-containing polyesters, a property that can be either advantageous or deleterious depending on the target application—but in either case, it cannot be replicated by substituting the ring system [2].

Quantitative Differentiation Evidence for Bicyclo(3.2.2)non-2-ene vs. Closest Analogs


Ionization Energy: Higher HOMO Energy Distinguishes [3.2.2]non-2-ene from [2.2.2]oct-2-ene in Electron-Transfer Applications

Bicyclo(3.2.2)non-2-ene exhibits a vertical ionization energy (IE) of 8.84 eV as measured by photoelectron spectroscopy [1]. This is 0.21 eV lower than the IE of bicyclo[2.2.2]oct-2-ene, reported as 9.05 ± 0.02 eV (vertical value, PE method) [2]. The lower IE indicates a higher energy HOMO in the [3.2.2] system, attributable to enhanced through-bond interaction across the three-carbon bridge compared to the two-carbon bridge in the [2.2.2] analog. This difference is consistent with the 'near cancellation of through-space and through-bond interaction' described by Goldstein et al. for related [3.2.2] dienes [1]. The 0.21 eV gap corresponds to approximately 4.8 kcal/mol, a magnitude that can meaningfully alter redox partner selection in photoinduced electron-transfer or charge-transfer complex applications.

Photoelectron Spectroscopy Redox Chemistry Through-Bond Interaction Physical Organic Chemistry

Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. [2.2.2]oct-2-ene and [3.2.2]non-6-ene Isomers

The boiling point of bicyclo(3.2.2)non-2-ene (164.4 °C at 760 mmHg) is substantially higher than that of the smaller bicyclo[2.2.2]oct-2-ene (138.3 °C at 760 mmHg) and also exceeds that of its positional isomer bicyclo[3.2.2]non-6-ene (approximately 150 °C) . The density follows the opposite trend: the target compound (0.912 g/cm³) is less dense than bicyclo[2.2.2]oct-2-ene (0.93 g/cm³), reflecting the larger molar volume of the nine-carbon framework . The flash point of bicyclo(3.2.2)non-2-ene (37.8 °C) is approximately twice that of bicyclo[2.2.2]oct-2-ene (18.5 °C), indicating reduced flammability hazard during handling . The computed XLogP of 3.4 for the target compound (vs. a lower expected value for the smaller C8 analog) reflects greater lipophilicity relevant to partitioning behavior .

Physicochemical Characterization Separation Science Process Chemistry Safety Data

Solvolytic Mechanism: Classical Carbocation Formation in the [3.2.2]nonyl System Contrasts with Anchimerically Assisted Pathways in Smaller Bicyclic Analogs

The solvolysis rate of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate (6-OTs) in 2,2,2-trifluoroethanol (TFE) was found to be nearly equal to that of cycloheptyl p-toluenesulfonate [1]. This near-identity of rates indicates that the ethylene bridge in 6-OTs does not provide significant anchimeric assistance to ionization, and that the 2-bicyclo[3.2.2]nonyl cation is classical in nature . This mechanistic profile stands in marked contrast to the behavior of bicyclo[2.2.2]octyl systems, where anchimeric assistance (non-classical carbocation participation) is a well-documented phenomenon that substantially accelerates solvolysis rates relative to monocyclic analogs [2]. Quantitative ¹³C NMR analysis using a relaxation reagent confirmed that ¹³C labels in the resulting bicyclo[3.2.2]nonene product were less extensively scrambled than in other products, further supporting the classical nature of the intermediate .

Physical Organic Chemistry Carbocation Chemistry Solvolysis Mechanistic Studies

Conformational Flexibility: Rapid Bridge Interconversion in the [3.2.2]nonane Scaffold vs. Rigid [2.2.2]octane and [2.2.1]heptane Systems

The three-carbon propano bridge in bicyclo[3.2.2]non-2-ene and its derivatives exhibits rapid interconversion between equivalent conformations at ambient temperature, as established by variable-temperature NMR studies [1][2]. This conformational mobility is a direct consequence of the longer, more flexible three-carbon bridge, which imposes lower torsional barriers compared to the two-carbon ethano bridge in bicyclo[2.2.2]octanes [2]. In the bicyclo[3.2.2]nona-6,8-diene system, the bridge was specifically described as 'extremely mobile' [3]. DFT calculations (B3LYP/6-31G*) on the parent bicyclo[3.2.2]non-2-enes (compounds 25–27) predict very small butterfly bending angles (ψ) at the olefinic carbon, indicating a nearly planar double bond geometry that contrasts with the significant pyramidalization (ψ up to ~20°) calculated for the more strained bicyclo[2.1.1] and [3.2.1] analogs [4]. The preference for propano-directed bending in [3.2.2]nonenes is distinct and was shown to be opposite to the ethano-directed bending in certain fused derivatives, reflecting a fine balance of steric and stereoelectronic effects unique to this ring system [4].

Conformational Analysis NMR Spectroscopy Stereoelectronic Effects Molecular Design

Polymer Property Modulation: Lower Symmetry of the [3.2.2]nonane Ring Systematically Depresses Polymer Melting Points vs. [2.2.2]octane-Based Polyesters

In a systematic comparative study of polyesters containing bicyclic rings, Taimr and Smith (1971) demonstrated that the lower symmetry of the bicyclo[3.2.2]nonane ring produces polymers with lower melting points than those incorporating bicyclo[2.2.2]octane, 1,4-phenylene, or trans-1,4-cyclohexylene rings [1]. The remaining three ring systems (bicyclo[2.2.2]octane, 1,4-phenylene, trans-1,4-cyclohexylene) were found to be approximately equivalent in their effect on polymer melting point, provided that no more than one bicyclo[2.2.2]octane ring is present per polymer repeat unit. However, when two [2.2.2]octane rings are incorporated per repeat unit, the resulting polymer melts higher than any other combination [1]. This places the [3.2.2]nonane moiety in a unique position: it is the ring system of choice when a deliberately lowered melting point is desired without sacrificing the thermal and oxidative stability benefits conferred by the bicyclic structure. Both thermal and oxidative stabilities of the polyesters were improved by the presence of either bicyclic ring, attributed to the rings providing an approximation of a ladder polymer structure [1].

Polymer Chemistry Materials Science Thermal Properties Structure-Property Relationships

High-Value Application Scenarios Where Bicyclo(3.2.2)non-2-ene Outperforms Alternatives


Mechanistic Probe for Classical vs. Non-Classical Carbocation Discrimination in Physical Organic Chemistry

The 2-bicyclo[3.2.2]nonyl system serves as a definitive mechanistic probe for distinguishing classical from non-classical carbocation pathways. Because the ethylene bridge in the [3.2.2] framework provides no anchimeric assistance—as demonstrated by solvolysis rates nearly identical to the monocyclic cycloheptyl reference in TFE —researchers can use this scaffold as a 'classical-only' control in comparative studies against [2.2.2]octyl or [2.2.1]heptyl (norbornyl) systems where anchimeric assistance dominates. This mechanistic clarity is invaluable for validating computational models of carbocation structure and for designing substitution reactions with predictable regiochemical outcomes .

Specialty Monomer for Low-Melting, Thermally Stable Bicyclic Polyesters

When designing polyesters that require a combination of thermal/oxidative stability and a reduced melting point for improved processability, the 1,5-disubstituted bicyclo[3.2.2]nonane scaffold is the monomer scaffold of choice. As established by Taimr and Smith, the lower symmetry of the [3.2.2] ring systematically depresses polymer Tm relative to [2.2.2]octane-, phenylene-, or cyclohexylene-based polyesters, while the bicyclic structure continues to confer enhanced thermal and oxidative stability via a ladder-polymer-like effect [1]. This bifunctional property profile—lower Tm plus retained stability—cannot be simultaneously achieved with any of the comparator ring systems and represents a unique value proposition for specialty polymer synthesis [1].

Conformational Flexibility Scaffold for NMR Method Development and Stereoelectronic Studies

The rapid bridge interconversion dynamics of the bicyclo[3.2.2]non-2-ene skeleton, first characterized by Jefford et al. using variable-temperature NMR [2], make this compound an ideal substrate for developing and benchmarking NMR methods aimed at quantifying conformational exchange processes. The near-planar double bond geometry (minimal pyramidalization, as calculated by DFT at the B3LYP/6-31G* level) further simplifies the stereoelectronic analysis compared to the significantly pyramidalized [2.1.1] and [3.2.1] analogs [3]. This combination of dynamic conformational behavior and olefin planarity is unique to the [3.2.2] framework among medium-sized bicyclic alkenes [3].

Core Building Block for Bridged Polycyclic Natural Product Total Synthesis

The bicyclo[3.2.2]nonane core is a recognized structural motif in bioactive natural products, most notably the Phleghenrine alkaloids, where it serves as the central framework [4]. The total synthesis of Phleghenrine A employed an inverse electron-demand Diels-Alder reaction followed by Tiffeneau-Demjanov ring expansion to construct the [3.2.2]nonane core [4]. The specific double bond position in bicyclo(3.2.2)non-2-ene (as opposed to the 6-ene or 1-ene isomers) dictates the regiochemistry of further functionalization and ring-expansion steps. For synthetic chemists pursuing bridged polycyclic targets, procuring the correct olefin isomer is essential to ensuring the designed synthetic sequence proceeds with the intended regio- and stereochemical outcomes [4].

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